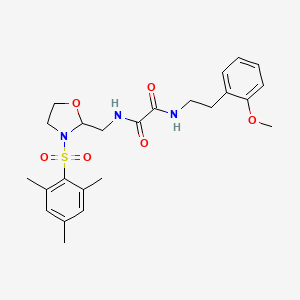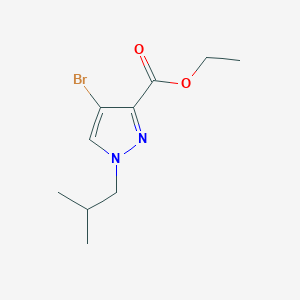![molecular formula C30H30N4O6 B2750274 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899910-50-0](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.592. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study by Ibrahim A. Al-Suwaidan et al. (2016) on a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the requested compound, demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent than the positive control, 5-FU. Molecular docking studies indicated their mechanism of action might involve inhibition of key cancer-related enzymes like EGFR-TK and B-RAF kinase, hinting at their potential as cancer therapeutics (Al-Suwaidan et al., 2016).
Antimicrobial Activity
N. Desai et al. (2007) researched the synthesis and characterization of new quinazolines with potential antimicrobial properties. Their findings highlighted the antibacterial and antifungal activities of these compounds against various pathogens, suggesting their use in developing new antimicrobial agents (Desai et al., 2007).
Anticonvulsant and Antimicrobial Activities
A. Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and assessed their antimicrobial and anticonvulsant activities. The study revealed broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi, alongside potent anticonvulsant activity, showcasing the diverse therapeutic potential of such compounds (Rajasekaran et al., 2013).
Synthesis Techniques and Characterization
Research on the synthesis techniques and characterization of quinazoline derivatives and their analogues, such as those conducted by Mohebat et al. (2015) and Wippich et al. (2016), provides insights into the chemical properties and potential applications of these compounds in pharmaceutical sciences. These studies contribute to the understanding of how such compounds can be synthesized and modified for enhanced biological activity (Mohebat et al., 2015), (Wippich et al., 2016).
Eigenschaften
CAS-Nummer |
899910-50-0 |
|---|---|
Molekularformel |
C30H30N4O6 |
Molekulargewicht |
542.592 |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C30H30N4O6/c1-2-20-9-12-22(13-10-20)32-28(36)18-34-24-7-4-3-6-23(24)29(37)33(30(34)38)15-5-8-27(35)31-17-21-11-14-25-26(16-21)40-19-39-25/h3-4,6-7,9-14,16H,2,5,8,15,17-19H2,1H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
SJSBFWPSDGXFQQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2750192.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2750193.png)

![3-methoxy-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2750196.png)

![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2750198.png)
![[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2750199.png)
![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2750200.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2750201.png)

![1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2750206.png)

